

An In-depth Technical Guide to Dac590 and Related FTO-Inhibiting Compounds

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Compound of Interest

Compound Name: Dac590

Cat. No.: B15612369

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Introduction

Dac590 is a potent and orally bioavailable inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme that removes N6-methyladenosine (m6A) modifications from messenger RNA (mRNA).^{[1][2][3]} This post-transcriptional modification is a critical regulator of gene expression, and its dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML). In AML, FTO is often overexpressed and acts as an oncogene by demethylating the mRNA of key cancer-promoting genes, thereby increasing their stability and translation.^{[4][5][6]} **Dac590**, a tricyclic benzoic acid derivative, was developed through structure-guided optimization of earlier compounds, including Dac85 and fluorescein.^{[1][2][3]} It exhibits robust anti-proliferative effects in AML cells by inducing apoptosis and G1 cell cycle arrest.^[1]

Dac590 Related Compounds and Analogs: A Structure-Activity Relationship (SAR) Study

The development of **Dac590** is part of a broader effort to optimize tricyclic benzoic acid derivatives as FTO inhibitors. The core scaffold allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. A key predecessor to **Dac590** is the compound referred to as 13a (also known as Dac85), which demonstrated excellent FTO

inhibition and, unlike earlier compounds like FB23, exerted a strong antiproliferative effect on AML cells.^{[4][5][6]}

The general structure of these analogs consists of a central tricyclic core linked to a benzoic acid moiety. The SAR studies have explored modifications at various positions of this scaffold. For instance, substitutions on the phenyl ring of the tricyclic system and alterations to the benzoic acid portion have been systematically evaluated to understand their impact on FTO binding and cellular activity. The data suggests that specific substitutions can significantly influence both the inhibitory concentration against FTO and the cytotoxic effects on AML cell lines.

Quantitative Data Summary

The following table summarizes the in vitro activity of **Dac590**'s predecessor, Dac85 (13a), and related tricyclic benzoic acid analogs against the FTO enzyme and the MONOMAC6 AML cell line. This data is crucial for comparing the potency of these compounds and understanding the structure-activity relationships.

Compound	FTO IC50 (μM)	MONOMAC6 Proliferation IC50 (μM)
FB23	0.11 ± 0.02	> 50
13a (Dac85)	0.13 ± 0.02	1.6 ± 0.2
6a	0.13 ± 0.02	1.8 ± 0.3
6b	0.19 ± 0.03	2.5 ± 0.4
6c	0.25 ± 0.04	3.2 ± 0.5
6d	0.32 ± 0.05	4.1 ± 0.6
6e	0.09 ± 0.01	1.2 ± 0.2
6f	0.15 ± 0.02	2.1 ± 0.3

Data is presented as mean ± standard deviation and is derived from the publication "Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors".^{[5][6]}

Experimental Protocols

FTO Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method to assess the inhibitory activity of compounds against the FTO enzyme.

- Principle: A non-fluorescent RNA substrate containing an m6A modification is incubated with the FTO enzyme. Upon demethylation by FTO, the RNA can be recognized by a fluorescent dye, leading to an increase in fluorescence. Inhibitors of FTO will prevent this demethylation, resulting in a lower fluorescence signal.
- Materials:
 - Recombinant FTO enzyme
 - m6A-containing RNA substrate
 - Assay buffer (e.g., 50 mM HEPES, pH 7.0, 50 μ M (NH₄)₂Fe(SO₄)₂, 1 mM α -ketoglutarate, 2 mM L-ascorbic acid)
 - Fluorescent dye that binds to the demethylated RNA
 - Test compounds (e.g., **Dac590** and its analogs) dissolved in DMSO
 - 384-well microplates
 - Plate reader capable of measuring fluorescence
- Procedure:
 - Prepare a reaction mixture containing the FTO enzyme and the m6A RNA substrate in the assay buffer.
 - Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
 - Initiate the reaction by adding the FTO enzyme/substrate mixture to the wells.

- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction and add the fluorescent dye.
- Measure the fluorescence intensity using a plate reader.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of **Dac590** and its analogs on the proliferation of AML cell lines.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Materials:
 - AML cell line (e.g., MONOMAC6, MV4-11)
 - Cell culture medium and supplements
 - Test compounds
 - MTT solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
 - 96-well plates
 - Spectrophotometer
- Procedure:
 - Seed the AML cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

- Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Xenograft Model for AML

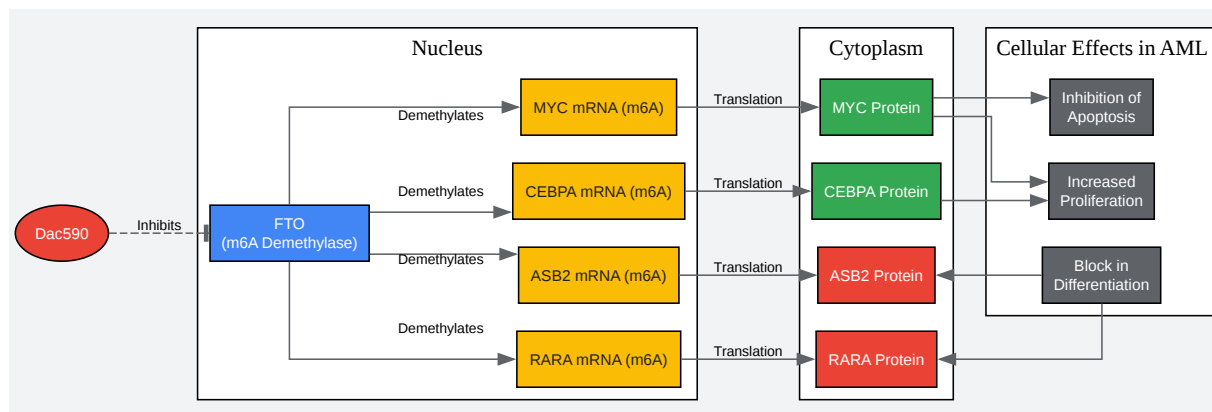
This protocol describes a general procedure for evaluating the in vivo efficacy of **Dac590** and its analogs in a mouse model of AML.

- Principle: Human AML cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth and survival is monitored.
- Materials:
 - Immunodeficient mice (e.g., NOD/SCID or NSG mice)
 - Human AML cell line (e.g., MONOMAC6)
 - Test compound formulated for oral administration
 - Vehicle control
 - Calipers for tumor measurement
- Procedure:
 - Subcutaneously inject a suspension of human AML cells into the flank of the immunodeficient mice.

- Monitor the mice for tumor formation.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound (e.g., **Dac590**) or vehicle to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
- Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or biomarker analysis).
- Analyze the data to determine the effect of the treatment on tumor growth inhibition and, in some studies, overall survival.

Visualizations

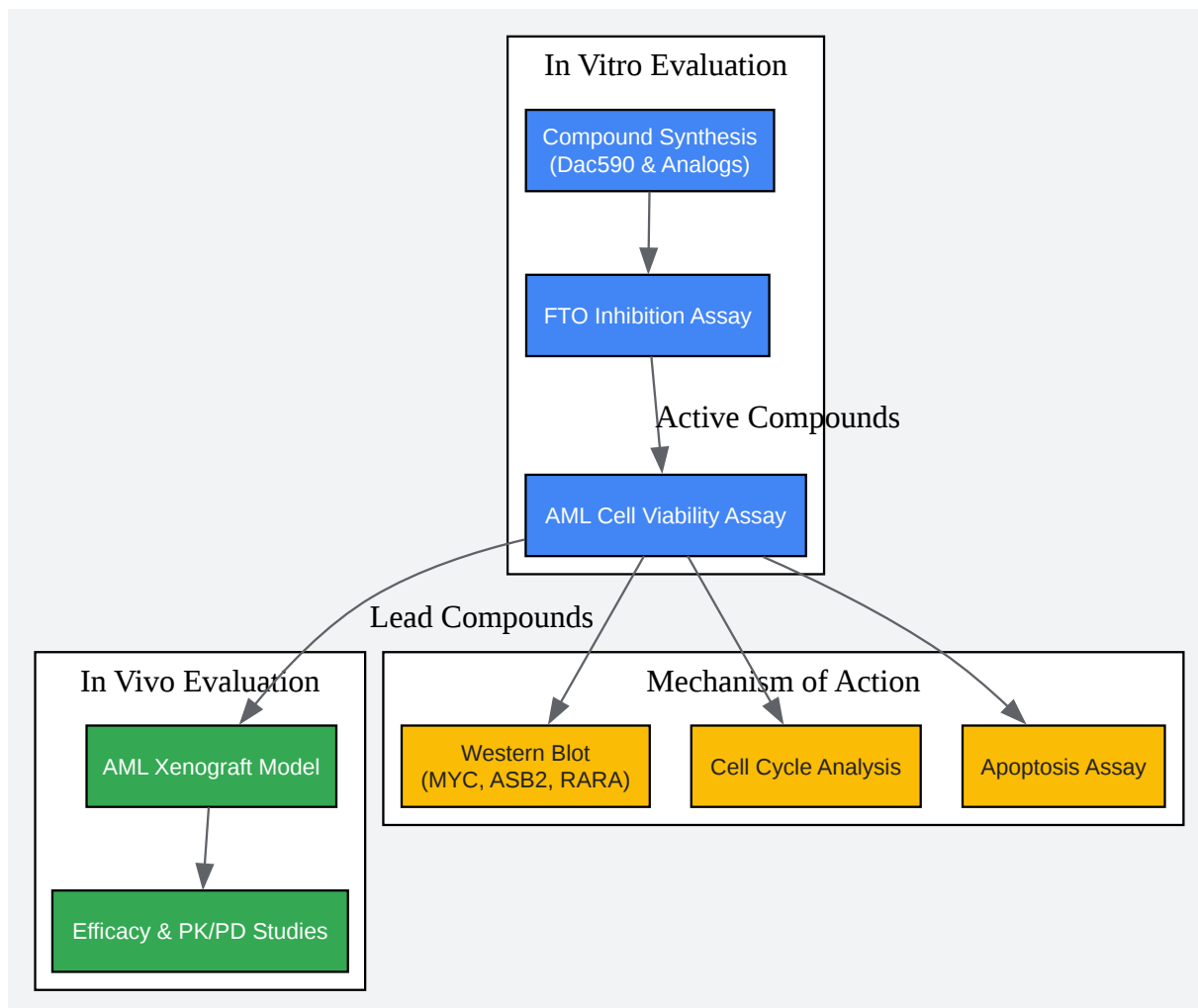
Signaling Pathway of FTO in AML



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Caption: FTO signaling pathway in AML and the inhibitory action of **Dac590**.

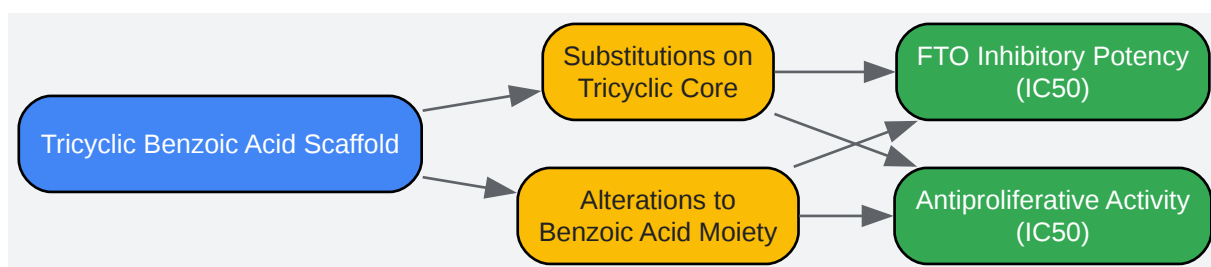
Experimental Workflow for FTO Inhibitor Evaluation



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Caption: A general workflow for the evaluation of **Dac590** and its analogs.

Structure-Activity Relationship Logic



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Caption: Logical relationship in the SAR of tricyclic benzoic acid FTO inhibitors.

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References

- 1. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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